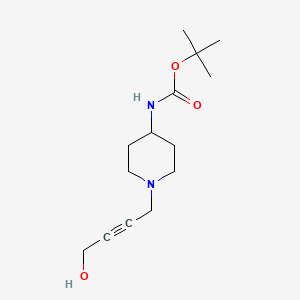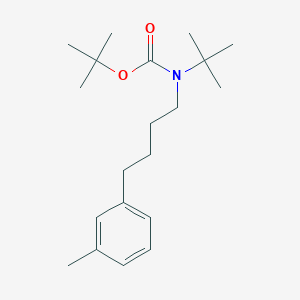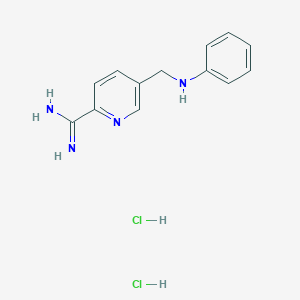
5-((Phenylamino)methyl)picolinimidamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((Phenylamino)methyl)picolinimidamide dihydrochloride is a premium chemical compound with the CAS number 1416439-84-3. It boasts a molecular weight of 299.2 g/mol and a molecular formula of C13H16Cl2N4 . This compound is used in various scientific applications due to its unique properties.
Métodos De Preparación
Synthetic Routes: The synthetic routes for 5-((Phenylamino)methyl)picolinimidamide dihydrochloride involve the coupling of appropriate precursors. One common method is the Suzuki–Miyaura coupling, which joins chemically differentiated fragments using palladium as a catalyst . The reaction conditions are mild and functional group tolerant, making it suitable for this compound.
Industrial Production Methods: While specific industrial production methods are proprietary, they likely involve large-scale synthesis using optimized conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-((Phenylamino)methyl)picolinimidamide dihydrochloride can undergo various reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound or creating derivatives.
Common Reagents and Conditions:Oxidation: Oxidizing agents like hydrogen peroxide (HO) or potassium permanganate (KMnO) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are employed.
Substitution: Halogens (e.g., chlorine, bromine) can replace functional groups.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, reduction may yield an amine derivative, while oxidation could lead to an imine or amide.
Aplicaciones Científicas De Investigación
5-((Phenylamino)methyl)picolinimidamide dihydrochloride finds applications in:
Chemistry: As a building block for organic synthesis.
Biology: In drug discovery or as a probe for biological studies.
Medicine: Investigating potential therapeutic effects.
Industry: For specialized chemical processes.
Mecanismo De Acción
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparación Con Compuestos Similares
While I don’t have specific information on similar compounds, researchers often compare its properties with related structures to highlight its uniqueness.
Propiedades
Fórmula molecular |
C13H16Cl2N4 |
|---|---|
Peso molecular |
299.20 g/mol |
Nombre IUPAC |
5-(anilinomethyl)pyridine-2-carboximidamide;dihydrochloride |
InChI |
InChI=1S/C13H14N4.2ClH/c14-13(15)12-7-6-10(9-17-12)8-16-11-4-2-1-3-5-11;;/h1-7,9,16H,8H2,(H3,14,15);2*1H |
Clave InChI |
GNBLKCZSMSJVBM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NCC2=CN=C(C=C2)C(=N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzylimidazo[1,2-a]pyrimidin-6-amine](/img/structure/B13089770.png)
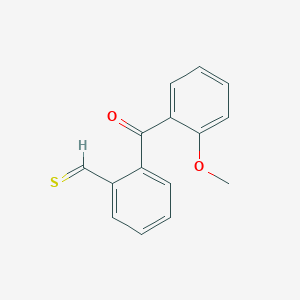
![3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13089776.png)

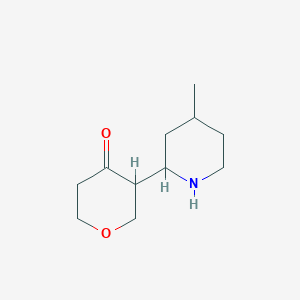
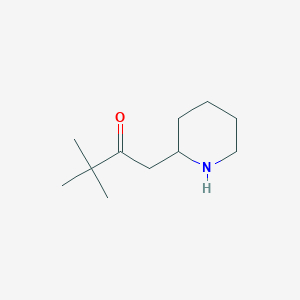
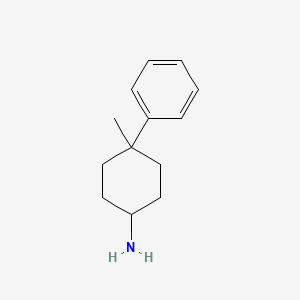

![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089818.png)
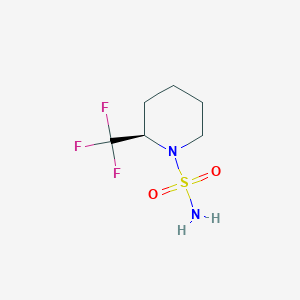
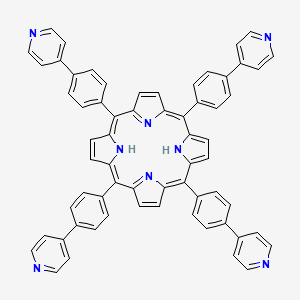
![6-Methyloctahydro-1H-pyrrolo[3,4-B]pyridine dihydrochloride](/img/structure/B13089834.png)
